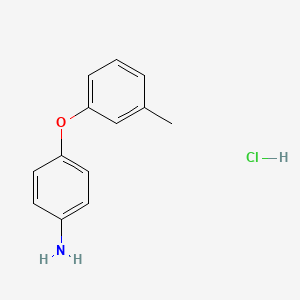

4-(3-Methylphenoxy)aniline hydrochloride

描述

Contextual Significance of Phenoxy Aniline (B41778) Derivatives in Organic Chemistry

The phenoxy aniline scaffold, which features a diaryl ether linkage connecting two aromatic rings, one of which bears an amino group, is a structure of considerable importance in organic and medicinal chemistry. asianpubs.org These derivatives serve as versatile building blocks and key structural motifs in a wide array of functional molecules. smolecule.com Their utility stems from the combination of the reactive amine handle, which allows for a multitude of chemical transformations, and the robust diaryl ether core that provides a specific three-dimensional arrangement for interaction with biological targets or for conferring desirable material properties.

In the realm of medicinal chemistry, phenoxy aniline derivatives are recognized as "privileged scaffolds" due to their recurrence in molecules exhibiting a broad spectrum of pharmacological activities. nih.govresearchgate.net Research has demonstrated that compounds containing this core structure can possess anti-inflammatory, anticancer, and other therapeutic properties. nih.govnih.gov For instance, 4-Nitro-2-phenoxy aniline is a known intermediate in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nimesulide. asianpubs.org Furthermore, modifications to the phenoxy aniline skeleton have led to the development of potent inhibitors of cellular pathways implicated in cancer, such as the c-Myc oncogene, and modulators of critical signaling pathways. nih.govnih.gov

Beyond pharmaceuticals, these derivatives are valuable in materials science. They can act as precursors in the synthesis of dyes, pigments, and advanced polymers. smolecule.comsci-hub.se The specific arrangement of the aromatic rings and the potential for substitution on either ring allow for the fine-tuning of electronic and photophysical properties, making them candidates for applications in materials like organic light-emitting diodes (OLEDs) and chemical sensors. smolecule.com

Rationale for Focused Academic Investigation of 4-(3-Methylphenoxy)aniline (B186216) hydrochloride

The focused academic and industrial interest in 4-(3-Methylphenoxy)aniline hydrochloride is primarily due to its role as a specialized chemical building block. biosynth.comjk-sci.com While there is limited literature on the direct biological activity of this specific compound, its value is established in its utility for synthetic chemistry. It is commercially available as a research chemical, indicating its application in the synthesis of more complex, high-value molecules. biosynth.comcymitquimica.comscbt.com

The rationale for investigating this particular derivative lies in its unique substitution pattern. The "4-phenoxy" linkage provides a specific para-relationship between the amine and the ether bridge, while the methyl group at the 3-position of the distal phenoxy ring introduces distinct steric and electronic effects. This "meta-methyl" group can influence the conformation of the molecule, its lipophilicity, and its metabolic stability.

In drug discovery and materials science, researchers systematically synthesize libraries of related compounds to establish structure-activity relationships (SAR). By incorporating this compound, chemists can precisely probe how a methyl group at this specific position impacts the performance of the final target molecule, be it a new drug candidate or a novel polymer. It serves as a tool for molecular design, allowing for the strategic modification of a lead compound to enhance potency, selectivity, or physical characteristics.

Table 1: Physicochemical Properties of this compound This interactive table summarizes key identifiers and properties of the compound.

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 56705-84-1 | jk-sci.comscbt.com |

| Molecular Formula | C₁₃H₁₃NO•HCl | scbt.com |

| Molecular Weight | 235.71 g/mol | scbt.com |

| Synonym | 4-(m-Tolyloxy)aniline hydrochloride | N/A |

Overview of Established and Emerging Research Domains for Aromatic Amine Hydrochlorides

Aromatic amines are foundational chemicals in numerous industries, serving as intermediates for pharmaceuticals, agrochemicals, dyes, and polymers. sci-hub.senih.govalkylamines.com The hydrochloride salt form of these amines is particularly significant for several practical reasons. Converting a free aromatic amine to its hydrochloride salt often improves its stability and shelf-life, preventing degradation through oxidation. google.com Furthermore, the salt form typically exhibits greater water solubility than the free base, which is advantageous for certain reaction conditions and for purification processes like recrystallization. google.com

Established research domains for aromatic amine hydrochlorides include:

Synthetic Intermediates: They are widely used as starting materials in multi-step syntheses. The amine group can be readily acylated, alkylated, or used to form heterocycles. researchgate.net Aniline hydrochloride itself is a key precursor in many industrial processes. nih.gov

Pharmaceutical Formulation: While not the focus of this article, amine hydrochlorides are a common salt form for active pharmaceutical ingredients (APIs).

Catalysis and Reagents: They are used in various chemical reactions, sometimes as precursors to catalysts or as reagents in multicomponent reactions. mdpi.com

An emerging and innovative research area involves the use of amine hydrochloride salts as bifunctional reagents. rsc.org In this novel approach, both the amine and the chloride counter-ion participate directly in the chemical transformation. For example, in the copper-catalyzed aminochlorination of maleimides, the amine hydrochloride provides both the amino group and the chlorine atom to the final product, representing a highly atom-economical process. rsc.org This dual-functionality opens new avenues for synthetic efficiency, transforming what was once a simple salt into a sophisticated, dual-purpose reagent.

Identification of Key Research Gaps and Future Outlook

The primary research gap concerning this compound is the lack of public data on its specific applications and the properties of the downstream compounds synthesized from it. Its role is implied by its commercial availability as a building block, but the specific projects and structure-activity relationship studies where it has been employed are often proprietary or not yet published. Future work could involve disclosing the synthesis and activity of novel compounds derived from this specific intermediate to enrich the public scientific record.

For the broader class of phenoxy aniline derivatives, the future outlook is bright. Research continues to explore their potential in medicine, with a focus on developing more selective and potent agents. nih.govcresset-group.com The concept of "scaffold hopping," where the phenoxy aniline core is used as a template to design new, structurally related but distinct molecules, is a promising strategy for discovering novel anticancer agents. nih.gov A significant challenge and area of future research is the mitigation of potential metabolic liabilities associated with the aniline moiety, driving the design of derivatives with improved pharmacological profiles. cresset-group.com

The future for aromatic amine hydrochlorides is evolving beyond their traditional role. The development of greener synthetic protocols, such as using water as a solvent or employing ultrasound irradiation, is an active area of investigation. mdpi.com The most exciting future prospect lies in the expansion of their use as bifunctional reagents, which promises to streamline synthetic pathways and reduce chemical waste. rsc.org As chemists seek more elegant and sustainable solutions, the creative application of simple, readily available salts like this compound will continue to be a valuable strategy in molecular innovation.

Table 2: Selected Research Applications of Phenoxy Aniline Derivatives This interactive table highlights the diverse therapeutic areas where the phenoxy aniline scaffold has been investigated.

| Application Area | Example / Finding | Source(s) |

|---|---|---|

| Anti-inflammatory | A key intermediate (4-Nitro-2-phenoxy aniline) is used in the synthesis of the NSAID Nimesulide. | asianpubs.org |

| Anticancer | A series of phenoxy-N-phenylaniline derivatives were synthesized as c-Myc inhibitors for colorectal cancer. | nih.gov |

| Anticancer | Scaffold hopping from a trimethoxyaniline derivative led to flavan (B184786) compounds with broad-spectrum anticancer activity. | nih.gov |

| Ischemic Disease | Certain 2-phenoxyaniline (B124666) derivatives show potential for treating ischemic diseases by inhibiting the Na+/Ca2+ exchange system. | google.com |

| Hypertension | A phenoxy aniline derivative was reported to reduce angiotensin-II induced hypertension in preliminary studies. | asianpubs.org |

Compound Index

Structure

3D Structure of Parent

属性

IUPAC Name |

4-(3-methylphenoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO.ClH/c1-10-3-2-4-13(9-10)15-12-7-5-11(14)6-8-12;/h2-9H,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFMIHISHEVMSFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OC2=CC=C(C=C2)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation

Established Synthetic Routes to 4-(3-Methylphenoxy)aniline (B186216) hydrochloride

The traditional synthesis typically follows a convergent approach where a diaryl ether intermediate is first constructed, followed by functional group manipulation to yield the target aniline (B41778), which is then converted to its hydrochloride salt.

The formation of the diaryl ether core of the molecule is a critical step, commonly achieved via nucleophilic aromatic substitution (SNAr). Two prominent named reactions for this purpose are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation: The Ullmann condensation is a classic method for forming diaryl ethers, involving the coupling of a phenol (B47542) with an aryl halide using a copper catalyst at elevated temperatures. wikipedia.orgorganic-chemistry.org For the synthesis of the precursor to 4-(3-Methylphenoxy)aniline, this involves the reaction of m-cresol (B1676322) with an electron-deficient 4-halo-nitrobenzene, such as 1-chloro-4-nitrobenzene (B41953) or 1-fluoro-4-nitrobenzene. The presence of the electron-withdrawing nitro group activates the aryl halide toward nucleophilic attack. The reaction typically requires high-boiling polar solvents like dimethylformamide (DMF) or nitrobenzene (B124822) and stoichiometric amounts of copper. wikipedia.org The product of this reaction is the key intermediate, 1-methyl-3-(4-nitrophenoxy)benzene guidechem.com.

Buchwald-Hartwig Amination: A more modern and versatile alternative for C-N bond formation is the palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgorganic-chemistry.org This cross-coupling reaction can, in principle, be used to form the aniline C-N bond directly. While often used for C-N coupling, related Buchwald-Hartwig C-O coupling reactions can also form the ether linkage under milder conditions than the Ullmann condensation. The reaction employs a palladium catalyst, a suitable phosphine (B1218219) ligand (e.g., XPhos, SPhos), and a base. youtube.com This method has largely replaced older, harsher techniques due to its broader substrate scope and greater functional group tolerance. wikipedia.org

Table 1: Comparison of Nucleophilic Aromatic Substitution Strategies

| Strategy | Bond Formed | Typical Reactants | Catalyst | Conditions |

| Ullmann Condensation | C-O (Ether) | m-cresol + 4-halonitrobenzene | Copper (Cu) or Copper Salts (e.g., CuI) | High Temperature (>200°C), Polar Solvents (DMF) wikipedia.org |

| Buchwald-Hartwig Amination | C-N (Amine) | 3-Methylphenoxyaniline + Aryl Halide | Palladium (Pd) + Phosphine Ligand | Milder Temperature, Various Solvents (e.g., Toluene) acsgcipr.orgnih.gov |

A common and efficient pathway involves the chemical reduction of the nitro group in the intermediate 1-methyl-3-(4-nitrophenoxy)benzene to form the primary amine, 4-(3-Methylphenoxy)aniline. libretexts.org Several established methods exist for the reduction of aromatic nitro compounds. organic-chemistry.org

A widely used method is catalytic hydrogenation. This involves reacting the nitro compound with a hydrogen source in the presence of a metal catalyst. Common systems include:

Hydrogen gas (H₂) with Palladium on carbon (Pd/C) in a solvent like methanol (B129727) or ethanol. This method is highly efficient and often provides clean products with high yields. chemicalbook.com

Hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) with Pd/C . This is a form of transfer hydrogenation and avoids the need for pressurized hydrogen gas equipment, making it convenient for laboratory-scale synthesis. A procedure for the analogous 4-(2,3-Dimethylphenoxy)aniline involves heating the nitro precursor with hydrazine hydrate and Pd/C in ethanol.

Tin (Sn) metal in concentrated Hydrochloric Acid (HCl) . This classic method reduces the nitro group and simultaneously forms the hydrochloride salt of the resulting amine, although the workup can be more complex to remove tin salts. docbrown.info

Table 2: Common Reagents for Reduction of Aromatic Nitro Group

| Reducing System | Hydrogen Source | Catalyst | Solvent | Key Features |

| Catalytic Hydrogenation | Hydrogen Gas (H₂) | 10% Pd/C | Methanol / Ethanol | High efficiency, clean reaction chemicalbook.com |

| Transfer Hydrogenation | Hydrazine Hydrate | 10% Pd/C | Ethanol | Avoids pressurized H₂, suitable for lab scale |

| Metal/Acid Reduction | In situ | Tin (Sn) | Hydrochloric Acid | Forms hydrochloride salt directly docbrown.info |

To obtain the final product, the free base, 4-(3-Methylphenoxy)aniline, is converted to its hydrochloride salt. This is a standard acid-base reaction that enhances the compound's stability and solubility in polar solvents. The protocol typically involves dissolving the aniline in a suitable organic solvent, such as ethanol, diethyl ether, or ethyl acetate, and then adding a molar equivalent of hydrochloric acid. youtube.com The aniline hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration and then dried. orgsyn.org Care must be taken to use dry reagents and solvents to ensure a high yield of the desired salt. orgsyn.org

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. youtube.com For the synthesis of 4-(3-Methylphenoxy)aniline, microwave heating could be applied to the Ullmann condensation step. mdpi.com This approach can lead to higher throughput and is considered a greener technique due to its energy efficiency compared to conventional heating methods. youtube.com

The evolution of catalytic systems has significantly improved the synthesis of compounds like 4-(3-Methylphenoxy)aniline. The Buchwald-Hartwig amination stands out as a superior catalytic pathway compared to the traditional Ullmann reaction for forming C-N bonds. acsgcipr.org The development of bulky, electron-rich phosphine ligands (such as XPhos, SPhos, and RuPhos) has been instrumental. youtube.com These ligands stabilize the palladium catalyst, facilitate the key steps of oxidative addition and reductive elimination, and allow the reactions to proceed under much milder conditions with lower catalyst loadings. youtube.com This leads to higher yields, greater selectivity, and tolerance for a wider array of functional groups, representing a significant advancement in the synthesis of aryl amines.

Mechanistic Studies of Key Reaction Steps

The synthesis of 4-(3-methylphenoxy)aniline hydrochloride would likely proceed via either an Ullmann condensation to form the diaryl ether followed by a reaction to introduce the amine, or a Buchwald-Hartwig amination followed by an etherification.

The Ullmann condensation for C-O bond formation traditionally involves copper catalysis at high temperatures. wikipedia.orgmdpi.com The mechanism has been a subject of debate, but recent studies suggest a pathway involving a Cu(I) species. researchgate.net The reaction is believed to proceed through the formation of a copper(I) alkoxide or phenoxide, which then reacts with the aryl halide. wikipedia.org Several mechanistic pathways have been proposed, including oxidative addition of the aryl halide to a Cu(I) complex to form a Cu(III) intermediate, followed by reductive elimination. acs.orgresearchgate.net Other proposed mechanisms include σ-bond metathesis and single-electron transfer (SET) pathways. researchgate.net The choice of ligands, such as diamines or amino acids, can significantly influence the reaction rate and efficiency by stabilizing the copper catalyst. acs.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming C-N bonds. numberanalytics.comwikipedia.org The generally accepted catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, which is often considered the rate-determining step. numberanalytics.comnih.gov This forms a Pd(II) intermediate. The resulting arylpalladium(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated, leading to the formation of a palladium-amido complex. The final step is reductive elimination from this complex, which yields the desired arylamine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. rug.nl

For the Buchwald-Hartwig amination , transition state analysis has provided detailed insights into the reaction mechanism. Studies using kinetic isotope effects (KIEs) have been instrumental in probing the nature of the transition state of the oxidative addition step. nih.gov For the reaction of aryl bromides and chlorides, the data supports a mechanism where the oxidative addition of the aryl halide to the Pd(0)-ligand complex is the first irreversible and likely rate-determining step. nih.gov The structure of the ligand, the nature of the halide, and the electronic properties of the substrates all influence the energy of the transition state. chemrxiv.org

In the context of the Ullmann condensation , while detailed transition state analysis is less common in the literature compared to palladium-catalyzed reactions, computational studies have shed light on the energetics of the proposed mechanistic pathways. For the oxidative addition/reductive elimination pathway via a Cu(III) intermediate, the geometries and energies of the transition states for both steps have been calculated. These studies help to explain the influence of ligands and substrates on the reaction outcome. The possibility of radical mechanisms involving single-electron transfer (SET) or iodine atom transfer (IAT) has also been investigated through computational and experimental means, with the calculated transition states for these pathways providing alternative mechanistic views. researchgate.net

Scalability and Efficiency Considerations for Research Production

For research-scale production of this compound, both batch and continuous flow methods have their own set of considerations regarding scalability and efficiency.

Batch synthesis , while being the traditional approach, can present challenges upon scale-up. Maintaining efficient heat transfer and mixing in larger reaction vessels can be difficult, potentially leading to side reactions and reduced yields. However, for producing small to moderate quantities for research purposes, batch processing can be more straightforward to set up with standard laboratory equipment.

The efficiency of the synthesis is also heavily dependent on the choice of catalyst and reaction conditions. For both Ullmann and Buchwald-Hartwig reactions, the development of highly active and stable catalysts has enabled reactions to be carried out under milder conditions and with lower catalyst loadings, which is crucial for both the cost-effectiveness and the environmental impact of the synthesis. researchgate.netrug.nl

Advanced Spectroscopic and Structural Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful analytical technique for determining the structure of molecules in solution. For 4-(3-Methylphenoxy)aniline (B186216) hydrochloride, various NMR experiments could be employed to elucidate its chemical structure and conformation.

Multi-Dimensional NMR for Structural Connectivity and Conformational Analysis

Multi-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in confirming the structural connectivity of 4-(3-Methylphenoxy)aniline hydrochloride.

COSY experiments would reveal proton-proton couplings within the same spin system, helping to identify adjacent protons on the aniline (B41778) and phenoxy rings.

HSQC would correlate directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

HMBC experiments would show correlations between protons and carbons that are two or three bonds apart, which is crucial for establishing the connectivity between the aniline and phenoxy rings through the ether linkage.

Conformational analysis could be performed using NOESY (Nuclear Overhauser Effect Spectroscopy), which detects through-space interactions between protons that are in close proximity. This could provide insights into the preferred spatial arrangement of the two aromatic rings relative to each other.

A hypothetical data table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. The exact values would need to be determined experimentally.

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aniline Ring | ||

| C1 | - | ~140-145 |

| C2/C6 | ~7.0-7.2 | ~118-122 |

| C3/C5 | ~7.2-7.4 | ~128-132 |

| C4 | - | ~150-155 |

| Phenoxy Ring | ||

| C1' | - | ~155-160 |

| C2' | ~6.8-7.0 | ~115-120 |

| C3' | - | ~138-142 |

| C4' | ~7.1-7.3 | ~120-125 |

| C5' | ~6.9-7.1 | ~125-130 |

| C6' | ~6.8-7.0 | ~110-115 |

| Methyl Group | ||

| C7' | ~2.3-2.5 | ~20-25 |

Note: These are estimated chemical shift ranges and would be influenced by the solvent and the presence of the hydrochloride salt.

Solid-State NMR for Polymorphic Characterization

Solid-state NMR (ssNMR) is a key technique for characterizing the solid forms of pharmaceutical compounds, including identifying and distinguishing between different polymorphs. jeol.com Different crystal packing arrangements in polymorphs lead to different local chemical environments for the nuclei, resulting in distinct chemical shifts in ssNMR spectra. jeol.com

For this compound, ¹³C and ¹⁵N ssNMR experiments would be particularly informative. The spectra could reveal the number of crystallographically independent molecules in the unit cell and provide insights into intermolecular interactions. dur.ac.uk Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) would enhance the signal of the less abundant ¹³C and ¹⁵N nuclei. As a hydrochloride salt, ³⁵Cl ssNMR could also be a valuable tool for differentiating polymorphs, as the chlorine nuclear environment is highly sensitive to subtle structural changes. fsu.edusemanticscholar.org

Single-Crystal X-ray Diffraction Analysis of Crystal Structures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com If suitable single crystals of this compound could be grown, SCXRD would provide a wealth of structural information.

Elucidation of Molecular Conformation and Packing Arrangements

An SCXRD study would precisely determine bond lengths, bond angles, and torsion angles within the this compound molecule. This would reveal the exact conformation of the molecule in the solid state, including the dihedral angle between the aniline and phenoxy rings. The analysis would also show how the molecules are arranged in the crystal lattice, providing insights into the packing efficiency and intermolecular interactions. mdpi.comresearchgate.net

Hydrogen Bonding Network Analysis

The presence of the anilinium cation (-NH₃⁺) and the chloride anion (Cl⁻) suggests that hydrogen bonding would be a dominant intermolecular interaction in the crystal structure of this compound. SCXRD analysis would identify and characterize these hydrogen bonds, providing precise measurements of donor-acceptor distances and angles. nih.gov This information is crucial for understanding the stability and physical properties of the crystal.

Polymorphism and Co-crystallization Investigations

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical aspect of pharmaceutical development. nih.govmdpi.com SCXRD is the primary technique used to identify and characterize different polymorphs, each of which would have a unique crystal structure. nih.gov By growing crystals under different conditions (e.g., different solvents, temperatures), it would be possible to investigate the potential polymorphism of this compound.

Furthermore, co-crystallization, the formation of a crystalline solid containing two or more different molecules in a stoichiometric ratio, could be explored. researchgate.net SCXRD would be essential to confirm the formation of a co-crystal and to understand the intermolecular interactions between this compound and a co-former.

A hypothetical table of crystallographic data for a potential polymorph of this compound is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z | 4 |

Note: This data is purely illustrative and would need to be determined through experimental SCXRD analysis.

Vibrational Spectroscopy for Molecular Fingerprinting and Bonding Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding arrangements within a molecule. These methods are complementary, probing the different vibrational modes of the molecule to generate a unique spectral fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent parts. The protonation of the aniline nitrogen to form the anilinium ion (-NH3+) is a dominant feature of the spectrum. Unlike the sharp, distinct N-H stretching bands of a primary amine, the anilinium group exhibits a very broad and strong absorption in the 2500-3000 cm⁻¹ region, which often overlaps with the aromatic and aliphatic C-H stretching vibrations.

Key functional groups and their characteristic vibrations include the asymmetric and symmetric stretches of the C-O-C ether linkage, which are crucial for confirming the core structure of the molecule. Aromatic C=C stretching vibrations from both phenyl rings appear in the 1600-1450 cm⁻¹ region. Furthermore, out-of-plane C-H bending vibrations provide valuable information about the substitution patterns of the aromatic rings—a strong band around 830 cm⁻¹ is indicative of the 1,4- (para) disubstituted aniline ring, while bands in the 810-750 cm⁻¹ and 725-680 cm⁻¹ regions correspond to the 1,3- (meta) disubstituted phenoxy ring.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~3000-2500 | Strong, Broad | N-H Stretch (from -NH3+ group) |

| ~2960-2850 | Medium-Weak | Aliphatic C-H Stretch (from -CH3 group) |

| ~1610, 1550, 1495 | Medium-Strong | Aromatic C=C Ring Stretch & N-H Bending |

| ~1240 | Strong | Asymmetric C-O-C Ether Stretch |

| ~1040 | Medium | Symmetric C-O-C Ether Stretch |

| ~830 | Strong | Aromatic C-H Out-of-Plane Bending (1,4-disubstitution) |

| ~780, 690 | Medium-Strong | Aromatic C-H Out-of-Plane Bending (1,3-disubstitution) |

Raman Spectroscopy

Raman spectroscopy offers complementary information to FT-IR, as it is particularly sensitive to non-polar and symmetric molecular vibrations. In the Raman spectrum of this compound, the aromatic C=C stretching vibrations are expected to be particularly intense. A strong, sharp signal corresponding to the symmetric "breathing" mode of the phenyl rings, typically observed around 1000 cm⁻¹, is a characteristic feature. The symmetric stretch of the C-O-C ether bond and the vibrations associated with the methyl group are also readily observed. In contrast to FT-IR, the vibrations of the polar -NH3+ group are generally weak in the Raman spectrum.

Table 2: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| ~3060 | Strong | Aromatic C-H Stretch |

| ~2925 | Medium | Symmetric -CH3 Stretch |

| ~1610 | Strong | Aromatic C=C Ring Stretch |

| ~1240 | Weak | Asymmetric C-O-C Ether Stretch |

| ~1040 | Medium | Symmetric C-O-C Ether Stretch |

| ~1000 | Very Strong | Aromatic Ring Breathing Mode |

Mass Spectrometry for Molecular Ion Characterization and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, analysis is typically performed on the free base, 4-(3-Methylphenoxy)aniline, which has a molecular weight of 199.25 g/mol . In techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 200.

The fragmentation of substituted diphenyl ethers is well-documented and primarily involves the cleavage of the ether C-O bonds. nih.govwhitman.edu The primary fragmentation pathway for 4-(3-Methylphenoxy)aniline involves the cleavage of the ether linkage, which is the most labile bond in the molecular ion. This cleavage can occur on either side of the oxygen atom, leading to characteristic fragment ions.

A significant fragmentation pathway involves the cleavage of the Ar-O bond, resulting in the formation of a radical cation corresponding to the m-cresol (B1676322) moiety at m/z 108, or a related ion at m/z 107. Another key fragmentation involves the loss of the methylphenoxy group, leading to a fragment ion corresponding to the aminophenoxy structure. Subsequent losses of small neutral molecules like CO can also occur from these primary fragments. nih.gov

Table 3: Major Fragment Ions in the Mass Spectrum of 4-(3-Methylphenoxy)aniline

| m/z | Proposed Fragment Ion | Notes |

|---|---|---|

| 200 | [C13H14NO]+ | Protonated Molecular Ion [M+H]+ |

| 199 | [C13H13NO]•+ | Molecular Ion [M]•+ |

| 108 | [CH3C6H4OH]•+ | Radical cation of m-cresol from C-O bond cleavage with H-rearrangement |

| 107 | [CH3C6H4O]+ | Methylphenoxy cation from C-O bond cleavage |

| 92 | [C6H4NH2]•+ | Fragment from cleavage and rearrangement |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Studies

UV-Visible spectroscopy provides insights into the electronic structure of a molecule by measuring the absorption of light that excites electrons from lower to higher energy orbitals, primarily the π → π* transitions in conjugated systems.

The UV-Vis spectrum of this compound is significantly influenced by the protonation of the amino group. In its free base form, the lone pair of electrons on the aniline nitrogen atom conjugates with the π-system of the benzene ring. This results in two characteristic absorption bands: a strong primary band around 230-240 nm and a weaker, longer-wavelength secondary band around 280-290 nm. wikipedia.orgnih.gov

However, in the hydrochloride salt form, the nitrogen's lone pair is bonded to a proton, making it unavailable for conjugation with the aromatic ring. wikipedia.org This interruption of conjugation leads to a pronounced hypsochromic (blue) shift. The spectrum of the hydrochloride salt consequently resembles that of a substituted benzene rather than an aniline. The primary absorption band shifts to a shorter wavelength, typically around 255 nm, and the secondary band, which is characteristic of the aniline conjugation, often disappears or is significantly reduced in intensity. wikipedia.orgnist.gov

Table 4: UV-Vis Absorption Data for Aniline and its Hydrochloride Salt

| Compound Form | λmax (nm) | Electronic Transition | Notes |

|---|---|---|---|

| Free Base (Aniline) | ~235 | π → π | Strong primary band due to conjugation. |

| Free Base (Aniline) | ~285 | π → π (Benzenoid) | Weaker secondary band. |

| Hydrochloride Salt | ~255 | π → π* | Hypsochromic (blue) shift due to loss of N-ring conjugation. wikipedia.org |

| Hydrochloride Salt | - | - | The secondary band is typically absent or greatly diminished. |

Note: The λmax values for this compound are predicted based on the behavior of aniline and its derivatives.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods would typically be applied to the free base, 4-(3-methylphenoxy)aniline (B186216), to simplify the calculations, with the effects of protonation to the hydrochloride salt being inferred or modeled separately.

Density Functional Theory (DFT) Studies for Geometry Optimization and Energy Analysis

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. A typical DFT study on 4-(3-methylphenoxy)aniline would involve:

Geometry Optimization: Calculating the lowest energy arrangement of the atoms in three-dimensional space. This would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, particularly the twist between the two aromatic rings.

Energy Analysis: Determining the total electronic energy, the energies of frontier molecular orbitals (HOMO and LUMO), and the resulting energy gap. This information is crucial for assessing the molecule's kinetic stability and reactivity. The distribution of electron density and the molecular electrostatic potential map would also be calculated to predict sites susceptible to electrophilic or nucleophilic attack.

Without specific research, a data table of optimized geometric parameters or electronic properties cannot be generated.

Ab Initio Methods for High-Accuracy Property Prediction

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. These methods would be used to refine the results obtained from DFT, providing benchmark values for electronic energies and molecular properties. Due to the lack of published studies, no high-accuracy data for 4-(3-methylphenoxy)aniline hydrochloride is available.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. For this compound, an MD simulation would provide insights into:

Conformational Landscapes: Exploring the different spatial arrangements (conformers) the molecule can adopt by rotation around its flexible bonds, such as the ether linkage. This is crucial for understanding how the molecule might interact with its environment or a biological target.

Intermolecular Interactions: Simulating the molecule in a solvent (e.g., water) to study its solvation properties and how it interacts with neighboring molecules. For the hydrochloride salt, this would include interactions between the anilinium ion, the chloride ion, and solvent molecules.

As no specific MD studies for this compound have been found, no data on its dynamic behavior can be presented.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra or for identifying the compound.

Computational NMR Chemical Shift Prediction

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted shifts, when compared to a standard reference like tetramethylsilane (B1202638) (TMS), can aid in the structural elucidation of the molecule.

A hypothetical data table for predicted NMR shifts would look like this, but requires dedicated calculations that have not been published.

Table 1: Hypothetical Computationally Predicted ¹H and ¹³C NMR Chemical Shifts (Note: This table is for illustrative purposes only. Data is not available.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1 | - | Data not available |

| C2 | Data not available | Data not available |

| C3 | Data not available | Data not available |

| ... | ... | ... |

Vibrational Frequency Calculations

The same DFT calculations used for geometry optimization can also be used to compute the vibrational frequencies of the molecule, which correspond to the peaks observed in an Infrared (IR) and Raman spectrum. This analysis helps in identifying the characteristic vibrational modes of the functional groups present in the molecule, such as N-H stretches of the amine (or anilinium), C-O-C ether stretches, and aromatic C-H bending modes. No calculated vibrational frequencies for this compound are available in the searched literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Descriptor Calculation

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a compound with its biological activity. acs.org For this compound, a hypothetical QSAR model would aim to predict its activity based on calculated molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure and properties. researchgate.net

In the absence of a specific QSAR study for this compound, we can infer the types of descriptors that would be relevant based on studies of similar molecules, such as substituted anilines and diaryl ether derivatives. researchgate.netresearchgate.net A QSAR model for this compound would likely involve a combination of electronic, steric, and hydrophobic parameters to account for its interactions with a biological target.

A study on B-ring-modified diaryl ether derivatives identified logP and the shape index (SI3) as significant descriptors for their inhibitory activity. researchgate.net This suggests that for 4-(3-Methylphenoxy)aniline, hydrophobicity and molecular shape are likely to be critical determinants of its biological function. Furthermore, research on various aniline (B41778) derivatives has consistently shown the importance of electronic descriptors. acs.org

The development of a robust QSAR model for this compound would involve the following steps:

Data Set Compilation: A series of structurally related compounds with experimentally determined biological activities would be gathered.

Molecular Descriptor Calculation: A wide range of descriptors would be calculated for each compound in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical model correlating the descriptors with the activity.

Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.

Below is a table of molecular descriptors that would be pertinent to a QSAR study of 4-(3-Methylphenoxy)aniline and its analogs.

| Descriptor Class | Specific Descriptors | Relevance to 4-(3-Methylphenoxy)aniline |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Mulliken Charges | Describe the molecule's ability to engage in electronic interactions, such as hydrogen bonding and charge-transfer. The aniline nitrogen and phenoxy oxygen are key sites for such interactions. |

| Steric | Molecular Weight, Molar Refractivity, van der Waals Volume | Account for the size and shape of the molecule, which influence its fit into a receptor's binding site. The relative orientation of the two aromatic rings is a key steric feature. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Quantifies the molecule's lipophilicity, which is crucial for its transport across biological membranes and hydrophobic interactions with the target. |

| Topological | Connectivity Indices, Shape Indices (e.g., Kappa indices) | Numerically describe the atomic connectivity and overall shape of the molecule, providing a simplified representation of its structure. |

This table is a representative list of descriptors and not exhaustive.

Reaction Kinetics and Mechanism Simulations in Gas Phase and Solution

The reaction kinetics and mechanisms of this compound can be investigated through computational simulations, providing insights into its reactivity and potential degradation pathways. Such studies are typically performed for both the gas phase and in solution to understand environmental fate and metabolic transformations.

Gas-Phase Reactions:

In the gas phase, aniline and its derivatives are known to react with atmospheric oxidants like hydroxyl (•OH) and nitrate (B79036) (NO3•) radicals. researchgate.netrsc.org For 4-(3-Methylphenoxy)aniline, the reaction with •OH radicals would likely proceed via two main pathways:

Hydrogen Abstraction: The •OH radical can abstract a hydrogen atom from the amino group (-NH2) or the methyl group (-CH3). Abstraction from the amino group is often a favorable pathway for anilines.

Electrophilic Addition: The •OH radical can add to the aromatic rings. The positions of addition would be influenced by the directing effects of the amino, phenoxy, and methyl substituents.

Computational studies on the reaction of phenyl radicals with amino radicals have shown that the reaction often begins with a barrierless addition to form a stable intermediate. nih.gov Similar mechanisms could be anticipated for reactions involving 4-(3-Methylphenoxy)aniline. The kinetics of these elementary reactions can be calculated using Transition State Theory (TST) for reactions with a distinct energy barrier, and Variational Transition State Theory (VTST) for barrierless reactions. For complex reactions involving multiple intermediates, the Rice–Ramsperger–Kassel–Marcus (RRKM) theory combined with master equation analysis is often employed to determine pressure and temperature-dependent rate constants. nih.gov

Solution-Phase Reactions:

In solution, the reactivity of this compound will be influenced by the solvent and the presence of other reagents. The hydrochloride salt form indicates that in acidic aqueous solutions, the amino group will be protonated (-NH3+). This protonation deactivates the aromatic ring towards electrophilic substitution and alters the nucleophilicity of the nitrogen atom.

One common reaction of anilines is diazotization, which involves the reaction with nitrous acid (HONO) to form a diazonium salt. youtube.com This reaction proceeds through a series of intermediates, including N-nitrosoamine. The kinetics of such reactions are often studied under pseudo-first-order conditions. nih.gov

Simulations of reaction mechanisms in solution often employ continuum solvation models or explicit solvent molecules to account for the solvent effects on the energetics of reactants, transition states, and products.

The following table summarizes potential reaction pathways for 4-(3-Methylphenoxy)aniline.

| Reaction Type | Phase | Probable Reactants | Key Mechanistic Features |

| Oxidation | Gas | •OH, NO3•, O3 | H-abstraction from -NH2 or -CH3; Electrophilic addition to aromatic rings. |

| Diazotization | Solution (Acidic) | HNO2 | Formation of N-nitrosoamine intermediate, leading to a diazonium salt. youtube.com |

| Electrophilic Substitution | Solution | Electrophiles (e.g., halogens) | The activating/deactivating and directing effects of the substituents will determine the regioselectivity. The -NH2 group is strongly activating and ortho, para-directing, while the -O-aryl group is also activating and ortho, para-directing. The -CH3 group is weakly activating and ortho, para-directing. |

| Nucleophilic Substitution | Solution | Nucleophiles | Generally less favorable on the electron-rich aromatic rings unless activated by a strong electron-withdrawing group. |

This table presents plausible reaction types based on the known chemistry of anilines and phenoxy compounds.

Mechanistic Investigations of Biological Activity in Vitro and Molecular Level

Molecular Target Identification and Validation in Model Systems

No published data is available on the molecular target identification and validation for 4-(3-Methylphenoxy)aniline (B186216) hydrochloride.

There are no studies available in the scientific literature detailing the enzymatic inhibition mechanisms of 4-(3-Methylphenoxy)aniline hydrochloride on Delta-5-desaturase, Monoamine Oxidase, or Acetylcholinesterase.

No research has been published on the receptor binding profile of this compound in cell-free systems.

Intracellular Mechanisms of Action in Controlled Cell Culture Environments

There is no available data on the intracellular mechanisms of action for this compound from studies in controlled cell culture environments.

No studies have been found that investigate the modulation of cellular pathways, such as those related to lipid accumulation or inflammatory responses, by this compound.

There is no published research on the modulation of protein-protein interactions, including with ubiquitin binding scaffolds, by this compound.

Structure-Activity Relationship (SAR) Analysis for Bioactivity

No structure-activity relationship (SAR) analyses for this compound have been reported in the scientific literature.

Ligand-Biomolecule Interaction Characterization (e.g., proteins, nucleic acids)

Research into phenoxy-N-phenylaniline derivatives has revealed specific interactions with key biomolecules involved in cancer progression, particularly the c-Myc proto-oncogene and its binding partner MAX, as well as DNA.

One significant study focused on a series of novel phenoxy-N-phenylaniline derivatives, identifying a lead compound, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, which demonstrated potent biological activity. nih.gov Mechanistic studies showed that this compound effectively inhibited the dimerization of the c-Myc/MAX transcription factor complex. nih.gov This dimerization is a critical step for the complex to bind to DNA and activate genes that drive cell proliferation. The study confirmed that the compound could disrupt the binding of the c-Myc/MAX dimer to its target DNA sequences. nih.gov

The interaction of small molecules with nucleic acids is a key mechanism for many therapeutic agents. Generally, compounds can interact with DNA or RNA through various modes, including intercalation between base pairs or binding within the minor or major grooves. nih.govnih.gov For instance, kinetic studies on 4-anilinoquinolinium aniline (B41778) mustards, another class of aniline derivatives, have shown that they bind to the DNA minor groove, leading to alkylation of the nucleic acid. nih.gov While the exact mode of binding for this compound has not been specified, the activity of its derivatives suggests that interaction with protein-DNA complexes is a plausible mechanism of action. nih.gov

In Vitro Cellular Assays for Functional Response (e.g., cell viability, biochemical markers)

The functional consequences of the ligand-biomolecule interactions described above are typically assessed through a variety of in vitro cellular assays. These assays measure parameters like cell viability, proliferation, and the status of specific biochemical markers.

Cell Viability and Cytotoxicity Assays

A common method to evaluate the effect of a compound on cell populations is through cell viability assays. These can be categorized into several types, including colorimetric, fluorometric, and luminometric assays, which often measure metabolic activity or membrane integrity. researchgate.net

The MTT (3-[4,5-dimethylthiazol-2-yl]-2,5 diphenyl tetrazolium bromide) assay is a widely used colorimetric method. zju.edu.cnnih.gov In this assay, metabolically active cells convert the water-soluble yellow MTT into a purple, insoluble formazan (B1609692) product. zju.edu.cn The amount of formazan produced, measured spectrophotometrically, is proportional to the number of viable cells. zju.edu.cnnih.gov

In the investigation of the phenoxy-N-phenylaniline derivative, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, its cytotoxic activity was evaluated using the MTT assay against different colon cancer cell lines. The compound exhibited significant cytotoxicity, with IC₅₀ values—the concentration required to inhibit the growth of 50% of cells—of 0.32 µM in HT29 cells and 0.51 µM in HCT 15 cells. nih.gov

Interactive Data Table: Cytotoxicity of a Phenoxy-N-phenylaniline Derivative

| Cell Line | IC₅₀ (µM) | Cancer Type | Assay Used |

| HT29 | 0.32 | Colon Cancer | MTT |

| HCT 15 | 0.51 | Colon Cancer | MTT |

| Data sourced from a study on 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, a derivative of the primary compound of interest. nih.gov |

Biochemical Markers and Cellular Processes

Beyond general cytotoxicity, studies on phenoxy-aniline derivatives have examined their effects on specific cellular processes and biochemical markers.

Apoptosis and Cell Cycle Arrest: The aforementioned lead compound, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, was found to induce apoptosis (programmed cell death) in colon cancer cells. Furthermore, it caused cell cycle arrest, halting cell division at different phases depending on the concentration. At lower concentrations, it induced a G2/M phase arrest, while at higher concentrations, it led to a G0/G1 phase arrest. nih.gov

Protein Expression: The effect of the compound on the target protein level was confirmed using Western blot analysis. This technique showed that treatment with the compound led to a strong downregulation in the expression of the c-Myc protein in cancer cells, consistent with the findings from the ligand-interaction studies. nih.gov

These findings from a closely related derivative suggest that the phenoxy-aniline scaffold is a promising starting point for developing agents that can modulate key pathways in cancer biology.

Advanced Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography is the cornerstone of analytical chemistry for separating and quantifying components within a mixture. For a compound like 4-(3-Methylphenoxy)aniline (B186216) hydrochloride, both liquid and gas chromatography are indispensable for quality control and research.

Method development for related aniline (B41778) compounds often involves optimizing several parameters to achieve efficient separation from starting materials, intermediates, and by-products. wisdomlib.org Key variables include the choice of stationary phase (e.g., C18, C8), mobile phase composition (typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol), pH, and column temperature. lcms.czsielc.com For aniline hydrochloride salts, controlling the mobile phase pH is critical to ensure consistent ionization state and reproducible retention times. The progress of reactions, such as the formation of 4-chloro-3-trifluoromethyl aniline hydrochloride, can be effectively monitored by HPLC to determine reaction completion and product purity, which has been reported to reach over 99%. lcms.cz

Below is a table representing typical starting parameters for an HPLC analysis of a substituted aniline compound.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Primesep 100 (4.6 x 150 mm, 5 µm) or equivalent C18 | Provides mixed-mode or reversed-phase separation. sielc.com |

| Mobile Phase | Acetonitrile and Water with an acid buffer (e.g., 0.05% H₂SO₄ or 0.1% Formic Acid) | Controls retention and peak shape. lcms.czsielc.com |

| Flow Rate | 1.0 mL/min | Ensures optimal efficiency and run time. sielc.com |

| Detection | UV at 200-254 nm | Detects aromatic structures. sielc.com |

| Column Temperature | 40 °C | Improves peak symmetry and reproducibility. lcms.cz |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying volatile and semi-volatile impurities that may be present in 4-(3-Methylphenoxy)aniline hydrochloride samples. researchgate.netshimadzu.com However, direct analysis of primary amines like this compound can be challenging due to their polarity and potential for thermal degradation in the hot injector port. iu.edunih.gov This can lead to poor peak shape and low sensitivity. iu.edu

To overcome these issues, a derivatization step is frequently required prior to GC-MS analysis. iu.edunih.gov This process converts the polar primary amine into a more volatile and thermally stable derivative. researchgate.net GC-MS is particularly effective for identifying unknown peaks detected during routine quality control, as the mass spectrometer provides structural information that aids in identification. researchgate.netshimadzu.com The technique can be used to trace impurities arising from starting materials, solvents, or side reactions during synthesis. researchgate.net

The following table outlines typical GC conditions, often employed after a derivatization step.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | ZB-Wax or equivalent (e.g., 20 m x 0.18 mm x 0.18 µm) | Separates volatile compounds based on boiling point and polarity. nih.gov |

| Injector Temperature | 250 °C | Ensures rapid vaporization of the sample. nih.gov |

| Oven Program | Initial temp 40-60°C, ramped to 240-280°C | Separates a wide range of volatile components. nih.gov |

| Carrier Gas | Helium | Inert gas to carry sample through the column. nih.gov |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for compound identification. researchgate.net |

Hyphenated Techniques for Complex Sample Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for the unambiguous identification of unknown compounds in complex mixtures. nih.gov For drug-like molecules such as this compound, techniques like LC-MS and LC-NMR are invaluable for impurity profiling and structural elucidation. wisdomlib.org

LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, allowing for the determination of molecular weights of impurities and degradation products. nih.gov For even more definitive structural information, LC-NMR can be used. wisdomlib.org A particularly powerful variant is LC-SPE-NMR, where chromatographic peaks are first trapped on a solid-phase extraction (SPE) cartridge. researchgate.netnih.govmdpi.com This allows for the concentration of the analyte and the removal of the protonated HPLC solvents. The purified compound is then eluted from the cartridge with a deuterated solvent directly into the NMR spectrometer for full structural characterization. mdpi.com This approach has proven effective for the rapid identification of unknown impurities in related aromatic amines, such as substituted bromo-anilines. researchgate.net

Electrochemical Methods for Redox Behavior and Sensing Applications

Electrochemical methods, such as cyclic voltammetry (CV) and square-wave voltammetry (SWV), are used to investigate the redox properties of this compound. researchgate.netresearchgate.net The aniline moiety is electrochemically active and can be oxidized. researchgate.netnih.govsrce.hr

Studies on aniline and its derivatives show that the electrochemical oxidation typically involves the formation of a radical cation in an initial one-electron transfer. researchgate.netmdpi.com The stability and subsequent reaction pathways of this intermediate are highly dependent on factors like pH, solvent, and the nature of substituents on the aromatic ring. nih.govmdpi.com The first oxidation peak observed in a cyclic voltammogram corresponds to the potential at which the molecule is oxidized. arxiv.orgresearchgate.net This potential is influenced by the electron-donating or electron-withdrawing nature of the substituents. rsc.org The phenoxy group in the target compound would be expected to influence this redox potential. Understanding this behavior is crucial for predicting metabolic pathways, assessing interactions with redox-active biological systems, and developing electrochemical sensors for its detection. researchgate.netrsc.org

Thermal Analysis Techniques for Stability and Phase Transition Research

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information about the thermal stability, decomposition, and phase transitions of this compound. mt.com

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. mt.com For a hydrated salt like a potential form of this compound, TGA can quantify the loss of water molecules and determine the temperature at which thermal decomposition begins. azom.com For related phenoxyanilines, it is known that they can emit toxic NOx vapors upon heating, a process that TGA can characterize. azom.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample during a temperature change. mt.com DSC is used to determine the melting point, a key indicator of purity. mt.com It can also reveal other phase transitions, such as glass transitions in amorphous material or crystal-to-crystal transformations. tainstruments.com For a hydrochloride salt, DSC can detect the endothermic peak corresponding to melting, which is often immediately followed by decomposition, visible as a subsequent endothermic or exothermic event. azom.commdpi.com Simultaneous TGA-DSC analysis provides a comprehensive thermal profile, correlating mass loss events with their corresponding thermal transitions. azom.com Studies on similar hydrochloride salts show distinct endotherms for dehydration followed by decomposition. azom.commdpi.com

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis, particularly for gas chromatography. libretexts.orgresearchgate.net The primary amine of this compound contains an active hydrogen that makes it polar and less volatile, which can be problematic for GC analysis. iu.edunih.gov Derivatization replaces this active hydrogen with a non-polar group, increasing volatility and thermal stability, thereby improving chromatographic peak shape and detection. iu.eduresearchgate.net

Common derivatization strategies for primary amines include:

Acylation: This involves reacting the amine with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluorobenzoyl chloride. iu.eduresearchgate.netlibretexts.orgpearson.com This replaces the amine hydrogen with an acyl group, creating a more stable and volatile amide that is well-suited for GC-MS analysis. iu.eduresearchgate.net

Silylation: This is the most common derivatization method, where a silylating reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replaces the active hydrogen with a trimethylsilyl (B98337) (TMS) group. iu.eduresearchgate.netnih.gov Silyl derivatives are generally very volatile and thermally stable. researchgate.net

These strategies not only improve chromatographic performance but can also enhance sensitivity and provide more structurally informative mass spectra. researchgate.netresearchgate.net

A table of common derivatization reagents is provided below.

| Strategy | Reagent | Abbreviation | Target Functional Group |

|---|---|---|---|

| Acylation | Trifluoroacetic Anhydride | TFAA | Primary and Secondary Amines, Alcohols. iu.edu |

| Acylation | Pentafluorobenzoyl Chloride | PFBOC | Primary and Secondary Amines. researchgate.net |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amines, Alcohols, Carboxylic Acids. iu.edu |

| Silylation | N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Amines, Alcohols, Carboxylic Acids. nih.gov |

| Alkylation | Dimethylformamide-dimethyl acetal | DMF-DMA | Primary Amines. iu.edu |

Emerging Research Applications and Future Perspectives

Role as a Key Intermediate in Complex Organic Synthesis

Aniline (B41778) and its derivatives are fundamental building blocks in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and agrochemicals. nih.govcresset-group.com The structural motif of 4-(3-Methylphenoxy)aniline (B186216) hydrochloride, featuring a substituted aniline, positions it as a valuable intermediate for creating molecules with potential biological activity. clearsynth.com The presence of the ether linkage and the methyl-substituted phenyl ring allows for a variety of chemical modifications, making it a versatile precursor.

Research into aniline derivatives has shown their importance in the development of kinase inhibitors, a significant class of drugs used in cancer therapy. ed.ac.uknih.govnih.gov The general structure of many kinase inhibitors incorporates an aniline or substituted aniline core. For instance, 4-anilinoquinazoline (B1210976) and 4-anilino-3-quinolinecarbonitrile derivatives have been identified as potent inhibitors of kinases in the Ras-MAPK signaling cascade. nih.gov The synthesis of such complex molecules often involves the coupling of an aniline derivative with a heterocyclic core. The specific substitution pattern on the aniline ring is crucial for the biological activity of the final compound. ijcce.ac.irwebofproceedings.org While direct synthesis of a marketed drug from 4-(3-Methylphenoxy)aniline hydrochloride is not yet documented in publicly available literature, its structural similarity to the aniline moieties in known bioactive compounds suggests its potential as a key intermediate in the discovery of new therapeutic agents.

The table below lists some examples of complex molecules synthesized from aniline derivatives, highlighting the potential applications for this compound as a synthetic intermediate.

| Molecule Class | Aniline Derivative Application | Potential Therapeutic Area |

| Kinase Inhibitors | Building block for 4-anilinoquinazolines and similar heterocycles. ed.ac.uknih.govnih.govijcce.ac.ir | Cancer, Inflammatory Diseases |

| Antimicrobial Agents | Precursor for functionalized polyanilines and other antimicrobial compounds. nih.gov | Infectious Diseases |

| Agrochemicals | Intermediate for the synthesis of pesticides and herbicides. mdpi.com | Agriculture |

Exploration in Advanced Materials Science Research

The unique chemical structure of this compound also makes it a promising candidate for the development of advanced materials with novel properties.

Development of Polymeric Materials and Coatings

Polyaniline (PANI) is a well-known conducting polymer with a range of applications, including in coatings and sensors. nih.govresearchgate.netresearchgate.netresearchgate.net However, the processability of PANI is often limited by its poor solubility. One common strategy to overcome this limitation is the use of substituted anilines in the polymerization process. nih.govresearchgate.net The incorporation of functional groups, such as the 3-methylphenoxy group in this compound, can enhance the solubility and processability of the resulting polymer, while also potentially introducing new functionalities. capes.gov.br

The polymerization of aniline and its derivatives can be achieved through chemical or electrochemical methods. google.comresearchgate.net The properties of the resulting polymer, such as conductivity and morphology, are highly dependent on the reaction conditions and the nature of the substituent on the aniline ring. For example, studies on the polymerization of other substituted anilines, like 3-methoxyaniline and N-methylaniline, have shown that the substituent influences the reaction kinetics and the properties of the final polymer. researchgate.netresearchgate.net It is conceivable that the polymerization of 4-(3-Methylphenoxy)aniline would lead to a soluble and functional polymer with potential applications in smart coatings, sensors, and electronic devices. scilit.comamanote.com

Optoelectronic and Smart Material Applications

Conducting polymers derived from aniline and its analogues are known to possess interesting optical and electronic properties, making them suitable for applications in optoelectronic devices. nih.govchemrxiv.orgdu.ac.ir The electronic properties of these polymers can be tuned by modifying the chemical structure of the monomer. The introduction of a phenoxy group, as in this compound, can influence the electronic structure of the resulting polymer, potentially leading to desirable optoelectronic properties.

Research on other aniline derivatives has demonstrated their potential in smart materials. For example, polyaniline-based materials have been developed for use in smart coatings with corrosion-sensing and self-healing properties. acs.orgsci-hub.se These smart functionalities are often a result of the redox activity and pH sensitivity of the polyaniline backbone. It is plausible that polymers derived from this compound could exhibit similar smart behaviors, opening up possibilities for their use in advanced materials for a variety of applications.

Green Chemistry Innovations in Derivatization and Application Development

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds and materials to reduce their environmental impact. In the context of this compound, green chemistry innovations can be explored in both its synthesis and its derivatization. Research into the synthesis of other aniline derivatives has demonstrated the potential for developing more environmentally friendly processes. For instance, the use of greener solvents, catalysts, and reaction conditions can significantly reduce the environmental footprint of chemical synthesis.

The catalytic derivatization of anilines is an active area of research, with a focus on developing efficient and selective methods for introducing new functional groups. These methods can be used to create a diverse library of compounds from a single precursor like this compound, which can then be screened for various applications. The development of green catalytic systems for these transformations is a key goal of sustainable chemistry.

Challenges and Opportunities in Mechanistic Research

A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing its synthesis and for designing new applications. The presence of multiple reactive sites in the molecule, including the aniline nitrogen, the aromatic rings, and the ether linkage, presents both challenges and opportunities for mechanistic studies.

Computational methods, such as Density Functional Theory (DFT), have proven to be powerful tools for investigating the electronic structure and reactivity of aniline derivatives. nih.govresearchgate.net DFT calculations can provide insights into reaction pathways, transition states, and the influence of substituents on reactivity. mdpi.comresearchgate.netmdpi.com For example, DFT studies on the polymerization of phenoxy-imine catalysts have shed light on the reaction mechanism and the factors that control the catalytic activity. nih.gov Similar computational studies on this compound could help to elucidate the mechanisms of its polymerization and other reactions, guiding the development of new synthetic methods and materials.

Experimental techniques, such as kinetic studies and spectroscopic analysis, are also essential for unraveling the complex reaction mechanisms. A combination of computational and experimental approaches will be key to overcoming the challenges and unlocking the full potential of this versatile molecule.

Prospects for Interdisciplinary Studies and Collaborative Research

The diverse potential applications of this compound in fields ranging from medicine to materials science highlight the importance of interdisciplinary research. Collaboration between chemists, materials scientists, biologists, and engineers will be essential for fully realizing the potential of this compound.

The development of new biomedical applications, for example, will require close collaboration between synthetic chemists who can design and prepare new derivatives, and biologists who can evaluate their therapeutic potential. nih.govresearchgate.netresearchgate.net Similarly, the creation of new smart materials will necessitate a joint effort between materials scientists who can fabricate and characterize the materials, and engineers who can design and build devices that utilize their unique properties. capes.gov.br The broad spectrum of potential applications for functionalized polyanilines, from antimicrobial agents to components of biomedical devices, underscores the vast opportunities for such collaborative and interdisciplinary endeavors. nih.gov

常见问题

Q. What are the standard synthesis protocols for 4-(3-Methylphenoxy)aniline hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, analogous methods involve reacting chlorinated precursors (e.g., 4-chloronitrobenzene) with substituted amines under alkaline conditions, followed by reduction and salt formation with HCl . Key parameters include:

- Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.

- pH : Alkaline conditions (pH 9–11) favor deprotonation of the amine, enhancing nucleophilic attack .

- Stoichiometry : A 1:1 molar ratio of aryl halide to amine minimizes byproducts like dialkylated derivatives. Post-reduction steps (e.g., using H₂/Pd-C or NaBH₄) and HCl treatment ensure high-purity hydrochloride salt formation .

Q. Which analytical techniques are most reliable for characterizing this compound?

Core methods include:

- ¹H/¹³C NMR : To confirm substitution patterns (e.g., methylphenoxy and aniline groups). Peaks near δ 6.8–7.5 ppm indicate aromatic protons, while δ 2.3 ppm corresponds to methyl groups .

- LC-MS : Validates molecular weight (e.g., m/z 297.0 [M+H]⁺ observed in analogous compounds) and detects impurities .

- Elemental Analysis : Ensures correct Cl⁻ content (theoretical ~12% for hydrochloride salts) .

Q. How does solubility in polar vs. non-polar solvents affect experimental design?

The hydrochloride salt is highly soluble in polar solvents (water, methanol) due to ionic interactions but poorly soluble in non-polar solvents (chloroform, hexane). This dictates:

- Reaction Medium : Polar solvents (e.g., ethanol/water mixtures) are preferred for homogeneous reactions.

- Purification : Recrystallization from methanol/ether yields high-purity crystals .

Advanced Research Questions

Q. How can conflicting data on reaction yields (e.g., 65% vs. 13% in similar syntheses) be resolved?

Discrepancies often arise from:

- Impurity Profiles : Side reactions (e.g., over-alkylation) reduce yield. Use HPLC or GC-MS to identify byproducts .

- Catalyst Efficiency : Optimize catalyst loading (e.g., Pd-C at 5–10 wt%) and reaction time (12–24 hrs) .

- Scale Effects : Pilot-scale reactions may require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. What strategies mitigate instability of this compound under varying pH and temperature?

- pH Stability : The compound degrades in strongly acidic (pH < 2) or basic (pH > 10) conditions. Buffered solutions (pH 5–7) are optimal for long-term storage .

- Thermal Stability : Store at 2–8°C; avoid freeze-thaw cycles to prevent recrystallization-induced structural changes .

Q. How can computational modeling predict interactions between this compound and biological targets?

Q. What advanced techniques detect trace impurities in the compound, such as genotoxic nitrosamines?

- HPLC-UV/HRMS : Achieve detection limits < 1 ppm for nitrosamines using C18 columns and gradient elution .

- ICH M7 Guidelines : Validate impurity thresholds using in silico toxicity prediction tools (e.g., Derek Nexus) .

Methodological Considerations

Q. How to design dose-response studies for evaluating the compound’s cytotoxicity?

Q. What electrochemical methods assess the compound’s conductivity in polymer composites?

- Cyclic Voltammetry : Measure redox peaks (e.g., Epa ~ 0.2 V vs. Ag/AgCl) in 0.1 M H₂SO₄ .

- Four-Probe Technique : Determine conductivity (σ) of polyaniline composites (e.g., σ = 10⁻²–10⁻¹ S/cm) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., enzyme inhibition vs. receptor antagonism)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。